Ethyl 2-amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoate
Description
Ethyl 2-amino-4-(4,5-dimethyl-1H-imidazol-1-yl)butanoate is a heterocyclic ester featuring an imidazole ring substituted with methyl groups at positions 4 and 5, linked to a butanoate backbone with an amino group at the α-carbon. This compound combines functional groups that confer unique physicochemical properties, such as hydrogen-bonding capacity (via the amino group) and lipophilicity (via the ethyl ester and imidazole ring).
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
ethyl 2-amino-4-(4,5-dimethylimidazol-1-yl)butanoate |
InChI |
InChI=1S/C11H19N3O2/c1-4-16-11(15)10(12)5-6-14-7-13-8(2)9(14)3/h7,10H,4-6,12H2,1-3H3 |
InChI Key |
KAUZASOZXYALKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCN1C=NC(=C1C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the ester group.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives or alcohols from ester reduction.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
Ethyl 2-amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting various biological effects .
Comparison with Similar Compounds
Structural Analogues from the Benzoimidazole Family
Example Compound: Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Compound 2, Yuan and Zhu, 2020)
- Key Differences: Core Heterocycle: The target compound contains a 4,5-dimethylimidazole ring, whereas Compound 2 uses a benzo[d]imidazole scaffold fused with a benzene ring. Substituents: Compound 2 includes a benzyl-hydroxyethylamine side chain, enhancing steric bulk and polarity compared to the simpler dimethylimidazole in the target compound. Amino Group Position: The target’s amino group is at the α-carbon of the butanoate chain, while Compound 2’s amino group is part of a tertiary amine in the side chain.
Simple Esters in Volatility Studies
Example Compounds: Ethyl hexanoate, ethyl isovalerate, and ethyl octanoate (Molecules, 2015; Int. J. Mol. Sci., 2012)
- Key Differences: Volatility: Simple esters like ethyl hexanoate (peak 9, Molecules, 2015) are highly volatile and degrade rapidly during washings , whereas the target compound’s imidazole and amino groups likely reduce volatility due to increased molecular weight and hydrogen-bonding interactions. Functional Complexity: The target compound’s heterocyclic and amino groups enable diverse reactivity (e.g., coordination with metal ions or participation in acid-base reactions), unlike the inert alkyl chains of simple esters.
Physicochemical Properties
Table 1: Comparative Properties of Selected Compounds
Notes:
- Solubility: The target compound’s amino group enhances solubility in polar solvents (e.g., water or methanol) compared to non-polar esters like ethyl hexanoate.
- Stability : The imidazole ring may confer thermal stability, contrasting with the degradation observed in simple esters during repeated washings .
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